Dipalmitolein
Overview
Description
Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It is a liquid with a molecular formula of C35H64O5 and a formula weight of 564.9 .
Synthesis Analysis
The synthesis of Dipalmitolein involves the enzyme diacylglycerol acyltransferase (RcDGAT) which is critical in catalyzing the terminal step in castor oil biosynthesis . The products of this biosynthesis contain two or three ricinoleoyl moieties .
Molecular Structure Analysis
The molecular formula of Dipalmitolein is C35H64O5 . It has a molecular weight of 564.88 . The structure contains a total of 103 bonds, including 39 non-H bonds, 4 multiple bonds, 32 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Dipalmitolein has a density of 0.9±0.1 g/cm³ . Its boiling point is 782.6±30.0 °C at 760 mmHg . The enthalpy of vaporization is 113.9±3.0 kJ/mol . The flash point is 292.9±24.6 °C . The index of refraction is 1.469 . The molar refractivity is 252.9±0.3 cm³ . It has 6 H bond acceptors, 0 H bond donors, 51 freely rotating bonds .
Scientific Research Applications
Crystallization Properties in Fat Systems : Dipalmitolein, as a diacylglycerol (DAG), affects the melting and crystallization properties in fat systems. Adding dipalmitolein to triacylglycerols (TAGs) can modify their onset of crystallization, which is crucial for food science applications (Silva et al., 2014).
Interaction with Milk Lipase : Dipalmitolein exhibits a specific interaction with milk lipase, a crucial enzyme in dairy product processing. This specificity towards primary ester groups in synthetic triglycerides is significant for understanding lipid metabolism (Gander & Jensen, 1960).
Effects on Phospholipid Bilayer Structure : Dipalmitolein influences the structure of phosphatidylcholine bilayers. It induces different perturbations in the bilayer structure, affecting the phase separation and order parameters of fatty acyl chains. This has implications in biomedical research, particularly in drug delivery and membrane biology (de Boeck & Zidovetzki, 1989).
α-Glucosidase Inhibitory Activities : Dipalmitolein shows potent α-glucosidase inhibitory activity, which is relevant in the context of obesity and diabetes mellitus prevention. This suggests its potential as a bioactive compound in food and pharmaceutical industries (Nguyen & Kim, 2015).
Enzymatic Synthesis in Supercritical Carbon Dioxide : The enzymatic synthesis of dipalmitin from palmitic acid and glycerol in supercritical carbon dioxide has been explored. This process offers a sustainable and efficient method for producing dipalmitin, with applications in green chemistry and industrial processes (Tao et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipalmitoleoylglycerol |
Citations
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